molecular formula C16H9BrF2S B8632520 5-Bromo-2,3-bis(4-fluorophenyl)thiophene CAS No. 83599-53-5

5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Cat. No.: B8632520
CAS No.: 83599-53-5
M. Wt: 351.2 g/mol
InChI Key: BRVMXKDGQVEXMJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-bis(4-fluorophenyl)thiophene (CAS 83599-53-5) is a high-value halogenated heterocyclic compound that serves as a versatile synthetic intermediate in advanced chemical research. Its primary research value lies in its application across medicinal chemistry and materials science. In pharmaceutical R&D, this compound is a critical precursor for developing anti-inflammatory agents and prostaglandin synthetase inhibitors. The molecular structure, featuring a brominated thiophene core flanked by two 4-fluorophenyl groups, is a key pharmacophore in a class of 2,3-diarylthiophenes that have demonstrated significant activity in research models for treating inflammation and dysmenorrhea . The bromine atom at the 5-position provides an excellent handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. In materials science, this compound functions as a fundamental building block for synthesizing novel thiophene-based conjugated polymers and organic electronic materials . Researchers utilize its structural motifs to develop organic semiconductors with tailored properties for applications in organic field-effect transistors (OFETs), bulk heterojunction solar cells, and conductive polymer systems . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

83599-53-5

Molecular Formula

C16H9BrF2S

Molecular Weight

351.2 g/mol

IUPAC Name

5-bromo-2,3-bis(4-fluorophenyl)thiophene

InChI

InChI=1S/C16H9BrF2S/c17-15-9-14(10-1-5-12(18)6-2-10)16(20-15)11-3-7-13(19)8-4-11/h1-9H

InChI Key

BRVMXKDGQVEXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=C2)Br)C3=CC=C(C=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

Compound A : (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene)
  • Key Difference : Replaces one 4-fluorophenyl group with a 4-methylsulfonylphenyl moiety.
  • In contrast, the bis(4-fluorophenyl) substitution in the target compound may favor π-π stacking interactions, relevant in crystal packing or organic semiconductor applications.
Compound B : 5-Bromo-2,3-bis(2',5'-dimethylthiophene-3-yl)-thiophene
  • Key Difference : Substitutes 4-fluorophenyl groups with dimethylthiophene units.
  • However, the steric bulk of dimethyl groups may reduce solubility compared to the fluorophenyl-substituted compound .
Compound C : 5-Bromo-2,3-bis(4-fluorophenyl)-1H-inden-1-one
  • Key Difference: Replaces the thiophene core with an indenone ring.
  • Impact: The ketone group in indenone introduces hydrogen-bonding capability, altering solubility and reactivity. The thiophene-based compound lacks this functionality but benefits from sulfur’s electron-donating effects .

Structural and Electronic Properties

Crystal Packing :

  • The target compound’s crystal structure (unreported in evidence) is hypothesized to exhibit planar geometry due to fluorophenyl-thiophene conjugation. In contrast, Compound B (C16H15BrS3) shows a dihedral angle of 19.7° between thiophene and substituents, indicating moderate distortion .

Electronic Effects :

  • Fluorine’s electron-withdrawing nature stabilizes the thiophene ring’s electron density, enhancing oxidative stability.

Data Tables

Table 1: Substituent Comparison

Compound Substituents (Positions 2,3,5) Molecular Weight Key Application
Target Compound 4-Fluorophenyl, 4-Fluorophenyl, Br ~388.2 g/mol Materials Science
Compound A () 4-Fluorophenyl, 4-MeSO2-Ph, Br ~423.3 g/mol COX-2 Inhibition
Compound B () 2',5'-Dimethylthiophene, Br 389.3 g/mol Organic Electronics

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing 5-bromo-2,3-bis(4-fluorophenyl)thiophene involves the electrophilic bromination of 2,3-bis(4-fluorophenyl)thiophene. Bromine (Br₂) acts as the halogenating agent in a mixed solvent system of methylene chloride (CH₂Cl₂) and acetic acid (CH₃COOH), which stabilizes the bromonium ion intermediate and facilitates electrophilic substitution at the 5-position of the thiophene ring. The reaction proceeds via the following stoichiometric pathway:

2,3-bis(4-fluorophenyl)thiophene+Br2CH2Cl2/CH3COOHThis compound+HBr\text{2,3-bis(4-fluorophenyl)thiophene} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}2/\text{CH}3\text{COOH}} \text{this compound} + \text{HBr}

The use of acetic acid enhances the electrophilicity of bromine by protonating the thiophene ring, thereby increasing the reaction rate.

Optimized Reaction Conditions

The synthesis outlined in Example 1 of U.S. Patent 4,590,205 specifies the following conditions:

  • Temperature : 5°C (initial cooling to minimize side reactions).

  • Molar Ratio : 1:1.1 (substrate-to-bromine) to ensure complete conversion.

  • Solvent Ratio : 120 mL CH₂Cl₂ to 150 mL CH₃COOH, providing a balance between solubility and reaction kinetics.

  • Workup : Sequential washing with saturated sodium bicarbonate (NaHCO₃) and brine (NaCl), followed by recrystallization from ethanol.

Under these conditions, the reaction achieves a yield of 74% (14.7 g from 13.6 g starting material) and a melting point of 91–93°C.

Alternative Synthetic Routes and Comparative Analysis

Halogenation Using N-Chlorosuccinimide (NCS)

Example 2 of U.S. Patent 4,590,205 demonstrates the chlorination of 2,3-bis(4-methoxyphenyl)thiophene using NCS in CH₂Cl₂/CH₃COOH. While this approach is effective for introducing chlorine, bromination requires elemental bromine due to the weaker electrophilicity of N-bromosuccinimide (NBS) in non-radical conditions.

Critical Parameters Influencing Reaction Efficiency

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar Protic Solvents (e.g., CH₃COOH) : Enhance electrophilic substitution by stabilizing ionic intermediates.

  • Nonpolar Solvents (e.g., CH₂Cl₂) : Improve substrate solubility without deactivating the electrophile.

Mixed solvent systems, as employed in the direct bromination method, optimize both solubility and reactivity.

Temperature Control

Maintaining a low temperature (5°C) during bromine addition minimizes di- or tri-substitution byproducts. Post-addition, gradual warming to room temperature ensures complete reaction without decomposition.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H^1H-NMR spectrum of this compound exhibits:

  • A singlet at δ 7.02 ppm for the thiophene proton (H-4).

  • Doublets at δ 7.45–7.65 ppm for the fluorine-substituted aromatic protons.

Mass Spectrometry (MS)

The molecular ion peak at m/z 350/352 (M⁺) confirms the incorporation of bromine (natural abundance 50.69% 79Br^{79}Br, 49.31% 81Br^{81}Br).

Industrial Scalability and Environmental Considerations

Waste Management

The generation of HBr gas necessitates scrubbing with alkaline solutions (e.g., NaOH) to prevent corrosion and environmental release.

Cost-Benefit Analysis

  • Direct Bromination : Low cost (~$0.50 per gram of Br₂) but requires careful handling due to bromine’s toxicity.

  • Alternative Routes : Higher-purity products but economically unfeasible for large-scale production .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2,3-bis(4-fluorophenyl)thiophene, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated thiophene precursors and fluorophenyl boronic acids. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency .
  • Solvent and temperature : Toluene or THF at 80–100°C under inert conditions .
  • Stoichiometry : A 1:2 molar ratio of brominated thiophene to fluorophenyl boronic acid ensures complete substitution .
    Yield optimization requires monitoring via TLC and quenching unreacted intermediates with aqueous NaHCO₃ .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C5, fluorophenyl groups at C2/C3). Fluorine coupling patterns in ¹⁹F NMR confirm para-substitution on phenyl rings .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 389.98) and bromine isotope patterns .
  • FT-IR : Confirms C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches .

Q. What are the roles of bromine and fluorine substituents in the compound’s reactivity?

  • Methodological Answer :

  • Bromine : Acts as a directing group for electrophilic substitution and a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • Fluorine : Enhances electron-deficient character, improving stability and π-π stacking in materials science applications. Fluorine’s electronegativity also influences regioselectivity in further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the molecular structure?

  • Methodological Answer :

  • Crystal growth : Slow evaporation of a DCM/hexane solution yields single crystals suitable for diffraction .
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Key steps:
  • Structure solution : SHELXD for phase determination .
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .
  • Output : ORTEP diagrams (e.g., ) reveal dihedral angles between thiophene and fluorophenyl groups, critical for understanding conjugation .

Q. How to resolve contradictions in reaction pathways for brominated thiophene derivatives?

  • Methodological Answer :

  • Mechanistic studies : Use isotopic labeling (e.g., D/H exchange) or trapping intermediates (e.g., thioketenes in photolysis) to identify competing pathways .
  • DFT calculations : Compare activation energies for alternative pathways (e.g., cycloaddition vs. carbene rearrangement) using Gaussian09 with B3LYP/6-31G(d) .
  • Experimental validation : Vary pressure/temperature (e.g., ’s hexafluorobutyne photolysis) to shift product ratios and identify dominant mechanisms .

Q. What strategies optimize Suzuki cross-coupling for introducing fluorophenyl groups?

  • Methodological Answer :

  • Pre-activation : Stir boronic acids with molecular sieves to remove moisture, preventing protodeboronation .
  • Ligand screening : Bulky ligands (e.g., XPhos) reduce homocoupling byproducts.
  • Microwave assistance : Shorten reaction time (30 mins vs. 12 hrs) while maintaining >85% yield .
  • Table: Reaction Optimization
ParameterOptimal ConditionYield Impact
CatalystPd(OAc)₂/XPhosIncreases from 60%→90%
SolventToluene:EtOH (3:1)Reduces side reactions
Temperature100°CBalances rate vs. decomposition

Q. How does molecular conformation affect electronic properties in such derivatives?

  • Methodological Answer :

  • Conformational analysis : X-ray data ( ) shows a planar thiophene core with fluorophenyl groups tilted at ~30°. This reduces steric hindrance and enhances intramolecular charge transfer .
  • DFT/Polarized UV-Vis : Calculate HOMO-LUMO gaps (e.g., 3.2 eV) and compare with experimental λₘₐₓ (290 nm) to correlate structure-electronic properties .

Q. How to purify this compound using recrystallization and chromatography?

  • Methodological Answer :

  • Recrystallization : Dissolve crude product in hot ethyl acetate, then cool to −20°C. Filter and wash with cold hexane to remove polymeric byproducts .
  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → 20% DCM). Monitor fractions by TLC (Rf ≈ 0.4 in hexane:DCM 4:1) .

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